molecular formula C8H12N4 B13324618 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile

2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B13324618
M. Wt: 164.21 g/mol
InChI Key: CXWUHJBFEXDYGS-UHFFFAOYSA-N
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Description

2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features an amino group at the 3-position and a methyl group at the 4-position of the pyrazole ring, along with a butanenitrile side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted pyrazoles, amines, and nitro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The amino group and the pyrazole ring play crucial roles in the binding interactions with the target proteins. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)butanenitrile

InChI

InChI=1S/C8H12N4/c1-3-7(4-9)12-5-6(2)8(10)11-12/h5,7H,3H2,1-2H3,(H2,10,11)

InChI Key

CXWUHJBFEXDYGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)N1C=C(C(=N1)N)C

Origin of Product

United States

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